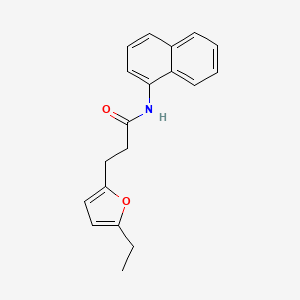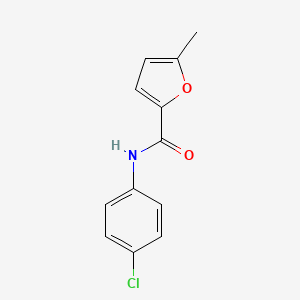![molecular formula C17H16N2O4S B5762513 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as PD-166793, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. PD-166793 is a synthetic compound that belongs to the class of sulfonylbenzamide derivatives and has been shown to have potent inhibitory effects on several protein kinases.
作用机制
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, thereby inhibiting the activation of various signaling pathways.
Biochemical and Physiological Effects
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects. 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and promote neuroprotection.
实验室实验的优点和局限性
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages and limitations for lab experiments. One of the advantages of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potent inhibitory effects on several protein kinases, which makes it a valuable tool for studying various signaling pathways. However, one of the limitations of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential future direction is the development of more potent and selective inhibitors of specific protein kinases. Another potential future direction is the investigation of the potential therapeutic applications of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of new delivery methods for 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione could also be a promising future direction.
合成方法
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized by a multi-step process that involves the reaction of various starting materials. The synthesis of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2,3-dihydro-1H-inden-1-one with piperidine and sulfur dioxide to form the sulfonamide intermediate. This intermediate is then reacted with 4-bromobenzoic acid to form the final product, 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
科学研究应用
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have potent inhibitory effects on several protein kinases, including focal adhesion kinase (FAK), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).
属性
IUPAC Name |
5-piperidin-1-ylsulfonylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-13-6-4-5-11-9-12(10-14(15(11)13)17(21)18-16)24(22,23)19-7-2-1-3-8-19/h4-6,9-10H,1-3,7-8H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLGULVIZZIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperidin-1-ylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)


![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)

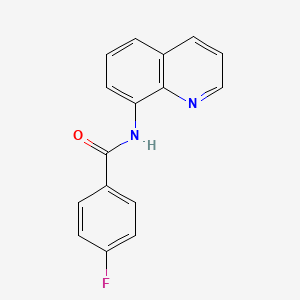
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
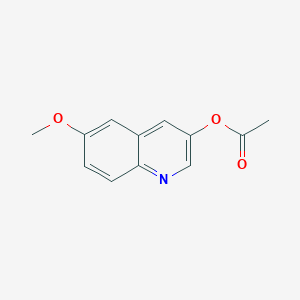
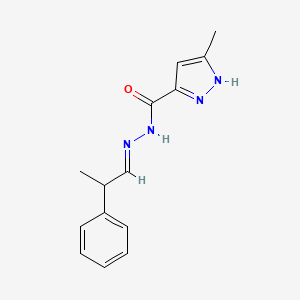
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
